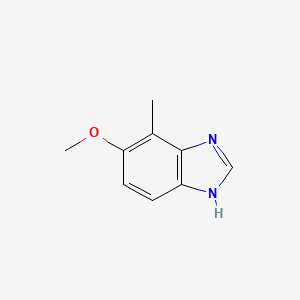

5-Methoxy-4-methylbenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-4-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-8(12-2)4-3-7-9(6)11-5-10-7/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATWEYWNIHXOFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292331 |

Source

|

| Record name | 6-Methoxy-7-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90868-11-4 |

Source

|

| Record name | 6-Methoxy-7-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90868-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-7-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-4-methylbenzimidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Their versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties, make them a subject of intense research.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, functionally rich derivative: 5-Methoxy-4-methylbenzimidazole. We will delve into the strategic synthesis of a key diamine precursor, detail the subsequent cyclization reaction, and outline a complete analytical workflow for structural verification and purity assessment. The causality behind experimental choices is explained throughout, providing a robust framework for researchers in drug discovery and organic synthesis.

Strategic Approach to Synthesis

The most reliable and widely adopted method for constructing the benzimidazole scaffold is the Phillips-Ladenburg synthesis. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions and heat.[3][4] For the synthesis of this compound, which lacks a substituent at the 2-position, formic acid is the ideal one-carbon electrophile.

-

Synthesis of the Precursor: A multi-step synthesis starting from a commercially available substituted aniline to produce 4-Methoxy-3-methyl-1,2-phenylenediamine.

-

Cyclization: Condensation of the synthesized diamine with formic acid to yield the target benzimidazole.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Methoxy-3-methyl-1,2-phenylenediamine (Precursor)

This precursor is synthesized via a three-step sequence involving reduction, nitration, and a final reduction.

Step 1a: Synthesis of 4-Methoxy-3-methylaniline

-

Rationale: The initial reduction converts the commercially available 2-Methyl-4-nitroanisole into an aniline. This is a standard transformation. Catalytic hydrogenation is clean and high-yielding, but reduction with metals like tin(II) chloride is also highly effective and often more practical on a lab scale.

-

Protocol:

-

To a 500 mL round-bottom flask, add 2-Methyl-4-nitroanisole (16.7 g, 0.1 mol) and ethanol (200 mL).

-

Create a slurry of tin(II) chloride dihydrate (SnCl₂·2H₂O, 67.7 g, 0.3 mol) in concentrated hydrochloric acid (100 mL).

-

Add the SnCl₂/HCl slurry to the flask. The reaction is exothermic. Use an ice bath to maintain the temperature below 60°C.

-

After the initial exotherm subsides, heat the mixture to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding a 40% aqueous NaOH solution until the pH is >10. Be cautious, as this is highly exothermic.

-

Extract the product into ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-Methoxy-3-methylaniline as an oil.

-

Step 1b: Synthesis of 4-Methoxy-3-methyl-2-nitroaniline

-

Rationale: The directing effects of the amine and methoxy groups are strongly activating and ortho-, para-directing. The position ortho to the amine and meta to the methoxy group is sterically hindered by the adjacent methyl group. The position ortho to the methoxy and meta to the amine is the most electronically favorable and least hindered site for nitration. Using a mixture of nitric and sulfuric acid is the standard method for nitration of activated aromatic rings.

-

Protocol:

-

In a 250 mL flask, dissolve 4-Methoxy-3-methylaniline (13.7 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0°C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (15 mL) while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the aniline solution over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Stir the reaction mixture at 0-5°C for 2 hours.

-

Pour the reaction mixture slowly onto crushed ice (approx. 500 g).

-

The nitro-substituted product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-Methoxy-3-methyl-2-nitroaniline.

-

Step 1c: Synthesis of 4-Methoxy-3-methyl-1,2-phenylenediamine

-

Rationale: This final reduction step converts the newly introduced nitro group into the second amine, yielding the target diamine. Catalytic hydrogenation with Palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[5][6]

-

Protocol:

-

In a hydrogenation vessel, dissolve 4-Methoxy-3-methyl-2-nitroaniline (18.2 g, 0.1 mol) in methanol (250 mL).

-

Carefully add 10% Palladium on carbon (1.0 g).

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

-

Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.[6]

-

Carefully vent the hydrogen and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 4-Methoxy-3-methyl-1,2-phenylenediamine . This product can be sensitive to air and light and should be used promptly.

-

Stage 2: Synthesis of this compound (Cyclization)

-

Rationale: This is the Phillips-Ladenburg cyclocondensation.[3] Formic acid serves as both the reagent and an acidic catalyst. The reaction proceeds through the formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring.[7] Heating is required to drive the dehydration step.

-

Protocol:

-

In a 100 mL round-bottom flask, combine 4-Methoxy-3-methyl-1,2-phenylenediamine (7.6 g, 0.05 mol) and 90% formic acid (15 mL).

-

Fit the flask with a reflux condenser and heat the mixture in a water bath or heating mantle to 100°C for 2-3 hours.[4][8]

-

Monitor the reaction by TLC until the starting diamine is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully add 10% aqueous sodium hydroxide (NaOH) solution with constant stirring until the mixture is alkaline (pH ~8-9), which precipitates the crude product.[8][9]

-

Filter the crude solid using a Büchner funnel, wash thoroughly with ice-cold water, and press dry.

-

Purification: Recrystallize the crude product from a hot water/ethanol mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold water, and dry in a vacuum oven at 60°C.

-

Reaction Mechanism

The formation of the benzimidazole ring from the o-phenylenediamine and formic acid proceeds via a well-established mechanism involving nucleophilic acyl substitution followed by intramolecular cyclization and dehydration.

-

N-Formylation: One of the amino groups of the diamine acts as a nucleophile, attacking the carbonyl carbon of formic acid. A molecule of water is eliminated to form an N-formyl intermediate.

-

Cyclization: The second amino group performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide.

-

Dehydration: The resulting tetrahedral intermediate eliminates a second molecule of water to form the stable, aromatic benzimidazole ring.

A DFT study confirms that the dehydration steps have lower energy barriers than the C-N bond-forming steps, with the second nucleophilic attack being the rate-determining step.[7]

Characterization and Data Analysis

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

// Invisible edges to force order NMR -> IR [style=invis]; IR -> MS [style=invis]; } caption [label="Analytical workflow for product characterization.", shape=plaintext];

Predicted Spectroscopic Data

The following data are predicted based on the structure and analysis of similar benzimidazole derivatives.[10][11]

Table 1: Predicted ¹H NMR Data (Predicted in DMSO-d₆ at 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~8.15 | s | 1H | C2-H (imidazole) |

| ~7.30 | d, J ≈ 8.4 Hz | 1H | C7-H (aromatic) |

| ~7.05 | d, J ≈ 8.4 Hz | 1H | C6-H (aromatic) |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.45 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (Predicted in DMSO-d₆ at 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C 5 (Ar-O) |

| ~142.5 | C 2 (N=C-N) |

| ~140.0 | C 7a (bridgehead) |

| ~134.0 | C 3a (bridgehead) |

| ~125.0 | C 4 (Ar-C) |

| ~116.0 | C 7 |

| ~105.0 | C 6 |

| ~55.5 | -OC H₃ |

| ~16.0 | Ar-C H₃ |

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Parameter | Predicted Value/Observation |

| FT-IR | N-H stretch | 3300-3100 cm⁻¹ (broad) |

| C-H stretch (aromatic) | ~3050 cm⁻¹ | |

| C-H stretch (aliphatic) | ~2950 cm⁻¹ | |

| C=N stretch | ~1620 cm⁻¹ | |

| C-O stretch (aryl ether) | ~1250 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 162.08 |

| Key Fragment | m/z = 147 ([M-CH₃]⁺) |

Applications in Research and Drug Development

The this compound scaffold is a valuable intermediate for the synthesis of more complex molecules. The methoxy group can act as a hydrogen bond acceptor and its position influences the electronic properties of the ring system.[12] The methyl group provides a lipophilic anchor and can be used to probe steric interactions within a biological target's binding site. The N-H proton of the imidazole ring offers a site for further functionalization to build libraries of potential drug candidates.[13] This scaffold is particularly relevant for developing kinase inhibitors, proton pump inhibitors, and other therapeutic agents where a substituted benzimidazole core is known to confer activity.[1][14]

References

-

Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2024). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]

-

SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry. [Link]

-

SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. (2021). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]

-

A Review on Synthesis and Characterisation of Benzimidazole. (2022). International Journal for Research in Applied Science and Engineering Technology. [Link]

-

Synthesis of Benimidazole from o- Phynylenediamine.pptx. (2020). Slideshare. [Link]

-

Benzimidazole (Synthesis). Scribd. [Link]

-

DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. (2025). ResearchGate. [Link]

-

Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (2002). Indian Journal of Chemistry. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

-

To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]

- An improved process for manufacture of substituted benzimidazoles.

-

5-Methoxybenzimidazole [13C NMR]. SpectraBase. [Link]

-

5-methoxy-1H-benzimidazole. PubChem. [Link]

-

The Versatility of Methoxy Methyl Pyridinyl Benzimidazoles in Chemical Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2020). The Royal Society of Chemistry. [Link]

-

Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). ResearchGate. [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2022). PubMed. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. [Link]

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. ijariie.com [ijariie.com]

- 4. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. scribd.com [scribd.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 5-Methoxy-4-methylbenzimidazole (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-4-methylbenzimidazole

Introduction

This compound is a heterocyclic aromatic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest to researchers and drug development professionals due to their wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] Accurate structural elucidation and purity verification are paramount in the synthesis and development of new chemical entities. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.

The narrative that follows is grounded in the principles of spectroscopic interpretation, drawing upon data from closely related analogues to present a predictive but robust analysis. This integrated approach, where data from multiple techniques are used synergistically, forms a self-validating system for unambiguous structure confirmation.

Molecular Structure and Isomerism

The structure of this compound features a bicyclic system composed of fused benzene and imidazole rings. The substituents, a methoxy group and a methyl group, are located at the 5- and 4-positions, respectively. It is crucial to note the existence of tautomerism in N-unsubstituted benzimidazoles, where the proton on the nitrogen can migrate between the two nitrogen atoms.[4] This can sometimes lead to averaged signals in NMR spectroscopy, depending on the solvent and temperature.[4]

References

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methoxy-4-methylbenzimidazole Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and analytical frameworks essential for the crystal structure analysis of 5-Methoxy-4-methylbenzimidazole derivatives. Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, valued for their wide spectrum of biological activities.[1] Understanding their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring a robust and insightful analytical approach.

Foundational Chemistry: Synthesis of the Core Scaffold

The journey to crystal structure analysis begins with the successful synthesis of high-purity this compound derivatives. A common and effective strategy involves the condensation reaction between an appropriately substituted o-phenylenediamine and a carboxylic acid or aldehyde.[2]

Proposed Synthetic Protocol: Phillips Condensation

This protocol outlines a generalized approach for synthesizing a 2-substituted-5-Methoxy-4-methylbenzimidazole.

-

Starting Material Preparation : The synthesis initiates with 4-methoxy-3-methyl-1,2-phenylenediamine. This precursor is often prepared through a multi-step process starting from a commercially available substituted aniline, involving nitration followed by reduction of the nitro group.

-

Condensation Reaction :

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxy-3-methyl-1,2-phenylenediamine and 1.1 equivalents of the desired aromatic aldehyde in ethanol.[2]

-

The choice of aldehyde will determine the substituent at the 2-position of the benzimidazole ring, which is a critical locus for tuning biological activity.[3]

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to facilitate the cyclization.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress via Thin Layer Chromatography (TLC).

-

-

Work-up and Purification :

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product using column chromatography on silica gel to yield the pure benzimidazole derivative.

-

The Art of Crystallization: From Solution to Single Crystal

Obtaining high-quality single crystals is the most critical and often most challenging step in X-ray crystallography. The process relies on creating a supersaturated solution from which molecules can slowly and orderly arrange themselves into a crystal lattice.

Experimental Protocol: Crystallization Techniques

A screening of various techniques and solvent systems is essential for discovering optimal crystallization conditions.

| Technique | Description | Typical Solvents |

| Slow Evaporation | The compound is dissolved in a suitable solvent to near saturation. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization. | Dichloromethane, Acetone, Methanol, Ethanol |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. | Inner Vial: Chloroform, Toluene; Outer Chamber: Hexane, Pentane |

| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent. Diffusion at the interface between the two liquids creates a localized supersaturated zone where crystals can form. | Bottom Layer (dissolved compound): Dichloromethane; Top Layer (anti-solvent): Methanol, Hexane |

Causality Behind Choices : The selection of solvents is governed by the polarity of the this compound derivative. A good starting point is a solvent in which the compound is moderately soluble. The rate of crystallization is a key parameter; slower growth generally leads to higher quality, more ordered crystals.

Core Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal.[1]

Experimental Workflow for SCXRD

The following diagram and protocol outline the standard workflow for an SCXRD experiment.

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Step-by-Step Methodology :

-

Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

-

Data Processing : The collected images are processed to integrate the intensities of the thousands of diffraction spots. This step determines the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the crystal).

-

Structure Solution : The processed data is used to solve the "phase problem" and generate an initial electron density map. This is typically achieved using direct methods or Patterson methods, which provide the initial positions of the atoms.[4]

-

Structure Refinement : The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.[1]

-

Validation and Analysis : The final structure is validated using tools like checkCIF. The resulting Crystallographic Information File (CIF) contains all the information about the crystal structure, which can then be analyzed to determine bond lengths, bond angles, torsion angles, and crucial intermolecular interactions.

Complementary & Validating Techniques

While SCXRD provides the definitive solid-state structure, spectroscopic and computational methods are indispensable for full characterization and for correlating the solid-state structure with behavior in solution.

Spectroscopic Characterization

Spectroscopic techniques confirm the identity and purity of the synthesized compound before the crystallization process.

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are used to confirm the molecular structure in solution. For a typical this compound derivative, one would expect to see characteristic signals for the aromatic protons on the benzimidazole ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methyl group protons (a singlet around 2.3-2.5 ppm).[5][6] The tautomerism of the N-H proton in benzimidazoles can sometimes be observed and studied by NMR.[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify functional groups. Key peaks would include N-H stretching (around 3400-3300 cm-1), C=N stretching (around 1620 cm-1), and C-O stretching for the methoxy group (around 1250 cm-1).[5]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound with high accuracy.[5]

Computational Analysis: Density Functional Theory (DFT)

Computational methods, particularly DFT, are powerful tools for complementing experimental crystallographic data.

Workflow for DFT Analysis:

Caption: Workflow for DFT-based computational analysis of crystal structures.

-

Geometry Optimization : The atomic coordinates from the experimental CIF file are used as the starting point for a gas-phase geometry optimization calculation. This allows for a direct comparison between the solid-state experimental structure and the theoretical energy-minimized structure of a single molecule, revealing the effects of crystal packing forces.

-

Property Calculation : Using the optimized geometry, various properties can be calculated:

-

Vibrational Frequencies : These can be compared with experimental FT-IR spectra to validate assignments.

-

NMR Chemical Shifts : Calculated chemical shifts (using the GIAO method) can be correlated with experimental solution-state NMR data.[7]

-

Molecular Orbitals (HOMO/LUMO) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic properties and reactivity of the molecule.

-

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack and predicting sites for intermolecular interactions.

-

Interpreting the Crystal Structure: A Focus on Intermolecular Interactions

The analysis of a crystal structure extends beyond the individual molecule to how molecules arrange themselves in the crystal lattice. This packing is dictated by a network of non-covalent intermolecular interactions, which are fundamental to the material's stability and physical properties.[3][8]

Key Intermolecular Interactions in Benzimidazole Derivatives:

-

Hydrogen Bonding : The N-H group of the imidazole ring is a strong hydrogen bond donor, while the sp2-hybridized nitrogen is a strong acceptor. This often leads to the formation of robust N-H···N hydrogen bonds, which can link molecules into chains or dimers.[3][8] The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.

-

π-π Stacking : The planar aromatic benzimidazole ring system frequently engages in π-π stacking interactions with neighboring molecules. These can be face-to-face or offset (displaced) and contribute significantly to crystal stability.[9]

-

C-H···π Interactions : Hydrogen atoms attached to the aromatic rings or methyl groups can interact with the π-electron cloud of an adjacent benzimidazole ring.

-

Other Weak Interactions : C-H···O and C-H···N interactions, while weaker than classical hydrogen bonds, often play a crucial role in the overall three-dimensional architecture of the crystal.[1]

Quantitative Analysis of Interactions

The strength and contribution of these interactions can be quantified using computational tools that calculate lattice energies. This analysis partitions the total stabilization energy of the crystal into contributions from individual molecular pairs, identifying the most significant interactions responsible for the crystal packing.[8]

| Interaction Type | Typical Energy (kcal/mol) | Role in Crystal Packing |

| N-H···N Hydrogen Bond | -14 to -18 | Forms primary structural motifs like dimers and chains.[8] |

| π-π Stacking | -5 to -10 | Stabilizes layered or columnar arrangements. |

| C-H···N/O Hydrogen Bond | -2 to -5 | Connects primary motifs into a 3D network.[8] |

| C-H···π Interaction | -1 to -3 | Fine-tunes the orientation of molecules. |

This in-depth analysis of synthesis, crystallization, data acquisition, and structural interpretation provides a robust framework for investigating this compound derivatives. By integrating experimental rigor with computational validation, researchers can gain profound insights into the structural chemistry of these vital pharmaceutical scaffolds, paving the way for rational drug design and development.

References

-

Butler, R. N., & Coyne, A. G. (2016). Intermolecular interactions of benzimidazole derivatives. Acta Crystallographica Section A: Foundations and Advances, 72(a1), s467-s467. Available at: [Link]

-

Chaudhari, S. K., & Shrivastava, B. (2021). Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives. Oriental Journal of Physical Sciences, 6(1), 1-13. Available at: [Link]

-

El Bakri, Y., Ramli, Y., Harmaoui, A., & Mague, J. T. (2016). 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl)]sulfinyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole. IUCrData, 1(10), x161479. Available at: [Link]

-

Gaba, M., & Mohan, C. (2016). Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature. Journal of Heterocyclic Chemistry, 53(2), 528-534. Available at: [Link]

-

Gudipati, R., Annavarapu, R., & Sunder, S. (2012). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Der Pharma Chemica, 4(6), 2316-2321. Available at: [Link]

-

Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. IntechOpen. Available at: [Link]

-

Venkatesh, M., & Pandeya, S. N. (2009). Synthesis and crystallographic characterization of some derivatives of benzimidazole. Indian Journal of Chemistry, 48B, 1146-1152. Available at: [Link]

-

Wang, L., et al. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. New Journal of Chemistry, 42(18), 15006-15014. Available at: [Link]

-

PubChem. (n.d.). 5-Methoxy-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-6-methylbenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylbenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Wright, J. L., et al. (2001). Intermolecular interactions in two (ferrocenylmethyl)benzimidazoles incorporating the 4-MeOC6H4 and 3,4-(MeO)2C6H3 groups: analysis of MeO-C-C distortions from ideal 120 degrees geometry. Acta Crystallographica Section C, 57(12), 1410-1414. Available at: [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 611-618. Available at: [Link]

-

ResearchGate. (2021). Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Electronic Supplementary Information for An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Information for Syntheses and structures of copper complexes of a new pyrazole-based ligand. Available at: [Link]

-

Indian Academy of Sciences. (2012). Supplementary Information. Available at: [Link]

-

Richter, S., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1234-1238. Available at: [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 611-618. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives [orientaljphysicalsciences.org]

- 4. 5-Methoxy-6-methylbenzimidazole | C9H10N2O | CID 20784895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Solubility and stability studies of 5-Methoxy-4-methylbenzimidazole

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxy-4-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a new chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry.

As a Senior Application Scientist, the intent here is not merely to present protocols, but to instill a deeper understanding of the "why" behind the "how." We will delve into the intrinsic properties of the benzimidazole scaffold, explore how substituents influence its behavior, and lay out robust, self-validating experimental designs. This document is structured to empower researchers to not only execute these studies but also to interpret the results with confidence, ensuring the generation of reliable data crucial for advancing drug development programs.

Physicochemical Properties of this compound

A molecule's behavior in solution and under stress is dictated by its structure. A foundational understanding of this compound's physicochemical nature is therefore essential.

Chemical Structure and Illustrative Properties

-

Molecular Formula: C9H10N2O

-

Molecular Weight: 162.19 g/mol [1]

-

Structure:

While specific experimental data for this exact molecule is not widely published, we can infer its properties from the well-characterized benzimidazole core and its substituents. The following table presents illustrative data based on related compounds and chemical principles.

| Property | Illustrative Value | Rationale |

| pKa | ~5.0 (basic), ~12.0 (acidic) | The benzimidazole ring is amphoteric. The pyridine-like nitrogen is weakly basic, while the pyrrole-like N-H is weakly acidic.[2] |

| LogP | ~1.8 - 2.5 | The benzimidazole core is moderately lipophilic. The methoxy and methyl groups will increase this lipophilicity compared to the parent benzimidazole.[1] |

| Appearance | Off-white to light brown solid | Typical for many benzimidazole derivatives. |

The Benzimidazole Core: Implications for Stability and Solubility

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, partly due to its high degree of chemical stability.[2][3] It is a heterocyclic aromatic compound that is generally resistant to cleavage by hot acids, alkalis, or concentrated sulfuric acid.[2][3] However, this stability is not absolute. The imidazole portion of the ring can be susceptible to certain degradation pathways, such as oxidation.[4]

From a solubility perspective, benzimidazoles are weak bases.[5] The presence of the imide nitrogen means they are generally soluble in polar organic solvents and can be dissolved in aqueous acidic solutions through protonation.[3] Their solubility in neutral aqueous media is often limited.[5]

Impact of Methoxy and Methyl Substituents

The substituents on the benzene ring significantly modulate the molecule's properties:

-

5-Methoxy Group: The methoxy group is an electron-donating group. Its presence can influence the pKa of the imidazole nitrogens. While it can participate in hydrogen bonding as an acceptor, its primary effect is an increase in lipophilicity, which may decrease aqueous solubility compared to an unsubstituted benzimidazole.

-

4-Methyl Group: The methyl group is also a lipophilic, electron-donating group. Its position adjacent to the methoxy group may introduce some steric hindrance, potentially influencing crystal packing and, consequently, thermodynamic solubility.

Aqueous and Solvent Solubility Assessment

Solubility is a critical parameter that influences everything from in vitro assay performance to in vivo absorption. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to quickly assess a compound's solubility from a dimethyl sulfoxide (DMSO) stock solution. It measures the concentration at which a compound precipitates when an organic stock solution is added to an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) and mix thoroughly. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation.

-

Analysis: Analyze the plate using a nephelometer or a plate reader that can detect light scattering to determine the highest concentration at which no precipitate is observed.

Causality Behind Choices:

-

DMSO Stock: DMSO is a common solvent for compound storage and is miscible with water, making it suitable for this assay.

-

PBS at pH 7.4: This buffer mimics physiological pH, providing a more relevant measure of solubility for biological applications.

Experimental Protocol: Thermodynamic Solubility Assay

This "gold standard" method measures the equilibrium solubility of a solid compound in a solvent, providing a more accurate and definitive value.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, ethanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[6]

Self-Validating System:

-

The continued presence of undissolved solid at the end of the experiment confirms that the solution is saturated.

-

Analyzing samples at multiple time points (e.g., 24 and 48 hours) can verify that equilibrium has been reached; the concentration should not change significantly between these points.

Data Presentation: Illustrative Solubility Profile

| Solvent/Buffer | Illustrative Thermodynamic Solubility (µg/mL) |

| Water | 50 |

| PBS (pH 7.4) | 45 |

| 0.1 M HCl | >1000 |

| Ethanol | >2000 |

| Chloroform | >25 mg/mL |

Note: Data is illustrative and based on the expected behavior of a weakly basic, moderately lipophilic benzimidazole derivative.

Visualization: Solubility Workflow Diagram

Caption: Workflows for kinetic and thermodynamic solubility determination.

Comprehensive Stability Profiling

Stability testing is crucial for identifying a drug substance's re-test period and recommended storage conditions.[7] The approach is guided by the International Council for Harmonisation (ICH) guidelines.

Regulatory Context: Adherence to ICH Q1A(R2) Guidelines

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7][8] Our experimental design will adhere to these globally recognized standards.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10] These studies are essential for developing and validating a stability-indicating analytical method.[4]

-

To understand degradation pathways.[10]

-

To identify potential degradation products.[4]

-

To demonstrate the specificity of the analytical method.

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

-

Stress Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 48 hours).

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).

-

Sample Processing: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent.

-

Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep the mixture at room temperature.[4]

-

Time Points and Analysis: Monitor the reaction over time (e.g., up to 24 hours) and analyze samples by HPLC.

-

Sample Preparation: Store the compound as a solid powder and in solution.

-

Stress Conditions: Expose the samples to high heat (e.g., 80°C) in a controlled oven.[4]

-

Time Points and Analysis: Analyze the samples at various time points (e.g., 24, 48, 72 hours).

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[11][12] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control: A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

-

Analysis: Compare the light-exposed samples to the control sample using HPLC.

Caption: Plausible degradation pathways for this compound.

Analytical Methodologies

A robust, validated analytical method is the cornerstone of any solubility or stability study.

The Role of a Stability-Indicating Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API from its degradation products and any other potential impurities. HPLC with UV detection is the most common and effective method for this purpose. [4]

Recommended Method: High-Performance Liquid Chromatography (HPLC)

Illustrative HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). [6]* Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min. [6]* Column Temperature: 30°C.

-

Detection: UV detection at a suitable wavelength (e.g., 280 nm).

-

Injection Volume: 10 µL.

Method Validation Approach: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

-

Specificity: Demonstrated by the forced degradation study, showing that degradation peaks do not interfere with the main peak.

-

Linearity: A calibration curve should be constructed with a correlation coefficient (r²) > 0.999.

-

Accuracy & Precision: Assessed by analyzing replicate samples at different concentrations.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined to ensure the method is sensitive enough to detect low levels of degradation products.

Conclusion and Future Directions

This guide has provided a detailed framework for the comprehensive evaluation of the solubility and stability of this compound. By integrating fundamental chemical principles with robust, ICH-compliant experimental protocols, researchers can generate high-quality, reliable data. The provided methodologies for kinetic and thermodynamic solubility, as well as forced degradation and formal stability studies, form a complete package for the physicochemical characterization of this molecule.

The true value of these studies lies not just in the data generated, but in the knowledge gained. Understanding how this compound behaves in different environments allows for informed decisions in formulation development, manufacturing process design, and the establishment of appropriate storage conditions, ultimately accelerating its path through the drug development pipeline. Future work should focus on obtaining definitive experimental data for this specific molecule to confirm the illustrative profiles presented herein and to fully elucidate the structures of any degradation products formed under stress conditions.

References

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.).

- ICH. (2003). Q1A(R2) Guideline - ICH.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- RAPS. (2025). ICH releases overhauled stability guideline for consultation.

- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.).

- MDPI. (n.d.). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.

- PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.

- Benchchem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

- NIH PubChem. (n.d.). Benzimidazole.

- Forced Degradation – A Review. (2022).

- MedCrave online. (2016). Forced Degradation Studies.

- PubChem. (n.d.). 5-Methoxy-6-methylbenzimidazole.

- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Sigma-Aldrich. (n.d.). 5-Methylbenzimidazole 98 614-97-1.

- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole.

Sources

- 1. 5-Methoxy-6-methylbenzimidazole | C9H10N2O | CID 20784895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. database.ich.org [database.ich.org]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. biomedres.us [biomedres.us]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. snscourseware.org [snscourseware.org]

Computational and molecular docking studies of 5-Methoxy-4-methylbenzimidazole

An In-Depth Technical Guide to the Computational and Molecular Docking Analysis of 5-Methoxy-4-methylbenzimidazole

This guide provides a comprehensive technical overview of the computational chemistry and molecular docking methodologies applied to this compound. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights into the application of in silico techniques for the evaluation of novel therapeutic candidates.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system is recognized as a "privileged structure" in medicinal chemistry.[1] This is due to its structural similarity to natural purine bases, which allows it to interact with a wide array of biological targets.[1] Consequently, benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The specific substitutions on the benzimidazole core, such as the 5-methoxy and 4-methyl groups in the title compound, are critical as they modulate the molecule's electronic properties, solubility, and steric profile, thereby influencing its pharmacokinetic profile and binding affinity to specific protein targets.

Computational studies, including quantum chemical calculations and molecular docking, serve as powerful predictive tools in the early phases of drug discovery.[6] They allow for a rational, cost-effective approach to screen and optimize new chemical entities before undertaking resource-intensive experimental synthesis and testing.

Part 1: Molecular Foundation - Synthesis and Spectroscopic Validation

Before any computational analysis can be trusted, the chemical structure of the compound must be unambiguously confirmed. This is achieved through chemical synthesis followed by rigorous spectroscopic characterization.

General Synthesis Protocol

The synthesis of benzimidazole derivatives typically involves the condensation reaction between an o-phenylenediamine and a carboxylic acid or its equivalent. For this compound, a plausible route involves the reaction of 4-methoxy-3-methyl-1,2-phenylenediamine with formic acid, often under reflux conditions. This Phillips condensation reaction is a well-established and efficient method for constructing the benzimidazole core.

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopic methods provide the necessary evidence to confirm the identity and purity of the synthesized molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify the functional groups present in the molecule. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to N-H stretching of the imidazole ring, C=N stretching, aromatic C-H stretching, and C-O stretching of the methoxy group.[7][8][9] Comparing the experimental vibrational frequencies with those predicted from quantum chemical calculations serves as a primary validation of the computational model.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise carbon-hydrogen framework of the molecule.[10]

-

¹H NMR : The spectrum would reveal distinct signals for the aromatic protons on the benzene ring, a singlet for the C2-H proton of the imidazole ring, a sharp singlet for the methyl (-CH₃) protons, and another singlet for the methoxy (-OCH₃) protons. Their chemical shifts and splitting patterns provide definitive structural information.[7][11][12]

-

¹³C NMR : This spectrum shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton, including the quaternary carbons of the fused ring system.[11][13]

-

Part 2: Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT is a robust computational method used to investigate the electronic structure, optimized geometry, and various physicochemical properties of a molecule from first principles.[14][15] These calculations provide the foundational, low-energy 3D conformation of the ligand, which is a critical prerequisite for accurate molecular docking studies.

DFT Experimental Protocol: A Step-by-Step Workflow

The following protocol outlines a standard procedure for performing DFT calculations on a small molecule like this compound.

-

Structure Input : The initial 2D structure of the molecule is drawn using a chemical structure editor and converted to a 3D format.

-

Software and Method Selection : The calculations are typically performed using software packages like Gaussian or ORCA.[15] A widely used and well-validated method is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[11][14][16]

-

Basis Set Choice : A Pople-style basis set such as 6-311++G(d,p) is often chosen.[11][15][16] The "++" indicates the addition of diffuse functions to handle non-covalent interactions, and "(d,p)" adds polarization functions for greater accuracy in describing bonding.

-

Geometry Optimization : This is the core calculation where the software iteratively adjusts the positions of the atoms to find the conformation with the minimum potential energy. This represents the molecule's most stable three-dimensional shape.

-

Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

-

It predicts the molecule's vibrational frequencies, which can be directly compared to the experimental FT-IR spectrum for validation.

-

Caption: A standard workflow for DFT calculations.

Analysis of DFT Results: Unveiling Molecular Properties

The output from DFT calculations provides deep insights into the molecule's behavior.

-

Optimized Molecular Geometry : The precise bond lengths, bond angles, and dihedral angles of the most stable conformation are determined. These parameters are fundamental for understanding the molecule's shape and steric profile.[16]

| Parameter Type | Atom(s) Involved (Example) | Typical Calculated Value (Å or °) |

| Bond Length | N1-C2 (imidazole) | ~1.38 Å |

| Bond Length | C=N (imidazole) | ~1.32 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Angle | C-N-C (imidazole) | ~108° |

| Dihedral Angle | C-C-O-C (methoxy) | Varies, defines orientation |

-

Frontier Molecular Orbitals (HOMO & LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[17]

-

Molecular Electrostatic Potential (MEP) : The MEP map is a 3D visualization of the charge distribution across the molecule.[16][18] It is invaluable for predicting how the molecule will interact with biological targets.

-

Red Regions : Indicate negative electrostatic potential (electron-rich), acting as sites for electrophilic attack (e.g., near nitrogen and oxygen atoms).

-

Blue Regions : Indicate positive electrostatic potential (electron-poor), acting as sites for nucleophilic attack (e.g., around the acidic N-H proton).

-

Green Regions : Indicate neutral potential.

-

-

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of intramolecular bonding and interactions, such as charge transfer and hyperconjugation, which contribute to the overall stability of the molecule.[9][16][18]

Part 3: Molecular Docking - Predicting Ligand-Protein Interactions

Molecular docking is a computational simulation that predicts the preferred binding orientation and affinity of a ligand to a protein target.[6] It is a cornerstone of structure-based drug design, enabling the screening of virtual libraries and the rationalization of structure-activity relationships (SAR).

Selection of a Relevant Biological Target

Benzimidazole derivatives are known to inhibit a variety of protein targets implicated in cancer. A prominent example is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase whose overactivity is a hallmark of many cancers.[17][19][20] For this guide, we will use EGFR as the primary example target. The crystal structure of EGFR can be obtained from the Protein Data Bank (PDB).

Molecular Docking Protocol: A Step-by-Step Workflow

The following protocol details the key steps for docking this compound into the active site of EGFR.

-

Software Selection : Widely used docking programs include AutoDock Vina, Schrödinger Maestro, and PyRx.[20][21] These tools employ scoring functions to rank the predicted binding poses.

-

Protein Preparation : The raw PDB file of the target protein (e.g., PDB ID: 3VJO) must be prepared. This involves:

-

Ligand Preparation : The DFT-optimized, low-energy 3D structure of this compound is used as the input. The ligand is prepared by assigning charges and defining its rotatable bonds, which allows for conformational flexibility during the docking process.

-

Grid Box Definition : A 3D grid box is defined around the known ATP-binding site (the active site) of EGFR.[22] The docking algorithm will confine its search for binding poses to within this specified volume, increasing computational efficiency and accuracy.

-

Execution of Docking : The software systematically explores thousands of possible conformations and orientations of the ligand within the grid box, scoring each one based on its predicted binding affinity.

-

Results Analysis :

-

Binding Affinity : The top-ranked poses are evaluated based on their docking score, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[23]

-

Interaction Analysis : The best-scoring pose is visualized in 3D. The specific non-covalent interactions between the ligand and the amino acid residues of the protein's active site are identified. These include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for stabilizing the ligand-protein complex.[6][20][23]

-

Caption: A standard workflow for molecular docking.

Part 4: ADMET Profiling - Predicting Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to assess the potential of a compound to become a viable drug.[7][24] Tools like the online SwissADME server provide rapid predictions of key pharmacokinetic and physicochemical properties.[7][24]

Key ADMET Parameters and Drug-Likeness

-

Lipinski's Rule of Five : This is a set of guidelines used to evaluate the drug-likeness and potential for oral bioavailability of a compound.[6][8] The rules are:

-

Molecular Weight ≤ 500 Da

-

LogP (octanol-water partition coefficient) ≤ 5

-

Hydrogen Bond Donors ≤ 5

-

Hydrogen Bond Acceptors ≤ 10

-

-

Pharmacokinetics : Predictions include parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation, which are crucial for a drug's distribution in the body.[24]

-

Toxicity Prediction : Early prediction of potential toxicities, such as mutagenicity or hepatotoxicity, can help de-risk candidates early in the discovery pipeline.[8]

| Property | Predicted Value | Compliance | Significance |

| Molecular Weight | 162.19 g/mol | Yes | Good potential for absorption |

| LogP | ~2.0 - 2.5 | Yes | Balanced solubility |

| H-Bond Donors | 1 | Yes | Good membrane permeability |

| H-Bond Acceptors | 3 | Yes | Good membrane permeability |

| GI Absorption | High | Favorable | Likely to be orally bioavailable |

| BBB Permeant | Yes/No | Target Dependent | Important for CNS targets |

Conclusion and Future Outlook

The integrated computational approach detailed in this guide—spanning from DFT-based quantum chemical calculations to molecular docking and ADMET profiling—provides a powerful framework for the preclinical evaluation of this compound. The DFT calculations yield a validated, low-energy molecular structure and reveal intrinsic electronic properties. Molecular docking simulations then use this structure to predict binding modes and affinities against specific disease-relevant targets like EGFR, offering a rationale for observed or potential biological activity. Finally, ADMET predictions assess the compound's drug-likeness, flagging potential liabilities before significant resources are invested.

These in silico findings are not an endpoint but a critical guide for subsequent experimental validation. The insights gained should direct the synthesis of analogues with improved binding affinity or pharmacokinetic properties, ultimately accelerating the journey from a promising molecular scaffold to a potential therapeutic agent.

References

-

Journal of Chemical and Pharmaceutical Research. A DFT-Based QSARs Study of Benzimidazoles Drugs Derivatives. Available at: [Link].

-

Elsevier. Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. (2022-06-04). Available at: [Link].

-

ResearchGate. (PDF) DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. (2025-11-25). Available at: [Link].

-

ResearchGate. Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives | Request PDF. (2025-08-08). Available at: [Link].

-

National Center for Biotechnology Information. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. (2024-03-28). Available at: [Link].

-

ACS Publications. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives | ACS Omega. (2024-04-09). Available at: [Link].

-

PubMed. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. (2011-08-01). Available at: [Link].

-

Semantic Scholar. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (2021-03-31). Available at: [Link].

-

National Center for Biotechnology Information. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Available at: [Link].

-

National Center for Biotechnology Information. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022-11-18). Available at: [Link].

-

Research Square. In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Available at: [Link].

-

Semantic Scholar. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors.. Available at: [Link].

-

ResearchGate. Different targets of benzimidazole as anticancer agents.. Available at: [Link].

-

Universiti Kebangsaan Malaysia. Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Available at: [Link].

-

Taylor & Francis Online. Computational Quantum Chemical Study, Insilco ADMET, and Molecular Docking Study of 2-Mercapto Benzimidazole. Available at: [Link].

-

Journal of the Chilean Chemical Society. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. (2021-06-13). Available at: [Link].

-

Taylor & Francis Online. Computational Quantum Chemical Study, Insilco ADMET, and Molecular Docking Study of 2-Mercapto Benzimidazole. (2021-05-31). Available at: [Link].

-

Royal Society of Chemistry. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025-01-13). Available at: [Link].

-

Dergipark. Synthesis, Spectral Characterizations and Antimicrobial Activity of 5- methoxy-2-(5-H/Me/F/Cl/Br. Available at: [Link].

-

ResearchGate. Synthesis, antiproliferative, docking and DFT studies of benzimidazole derivatives as EGFR inhibitors | Request PDF. (2025-08-08). Available at: [Link].

-

NISCAIR Online Periodicals Repository. Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Available at: [Link].

-

Institute of Chemical Technology. SUPPLEMENTARY INFORMATION. Available at: [Link].

-

R Discovery. Recent progress of research on anti-tumor agents using benzimidazole as the structure unit. (2022-02-09). Available at: [Link].

-

ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Available at: [Link].

-

Chemical Review and Letters. Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D. (2024-12-15). Available at: [Link].

-

EPRA Journals. EXPLORING THE MOLECULAR AFFINITIES OF BENZIMIDAZOL-A MOLECULAR DOCKING STUDY. Available at: [Link].

-

Journal of Pioneering Medical Sciences. Targeting Mtor With Natural Metabolites to Manage Cancer Pathogenesis: Molecular Docking and Physiochemical Analysis. Available at: [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link].

-

National Center for Biotechnology Information. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Available at: [Link].

-

PubChem. 5-methoxy-1H-benzimidazole. Available at: [Link].

-

Rasayan Journal of Chemistry. COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-. (2024-09-30). Available at: [Link].

-

National Center for Biotechnology Information. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024-06-06). Available at: [Link].

-

ResearchGate. (PDF) Design, synthesis, and computational studies of benzimidazole derivatives as new antitubercular agents. (2022-02-08). Available at: [Link].

-

Journal of Chemical and Pharmaceutical Research. Prediction of Henry's Law Constant of Benzimidazole derivatives Using Quantum Chemical calculation. Available at: [Link].

-

OUCI. In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review. Available at: [Link].

-

ResearchGate. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2025-10-13). Available at: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link].

-

ResearchGate. Synthesis, spectroscopic (13C/1H-NMR, FT-IR) investigations, quantum chemical modelling (FMO, MEP, NBO analysis), and antioxidant activity of the bis-benzimidazole molecule | Request PDF. Available at: [Link].

-

National Center for Biotechnology Information. Quantum Chemistry Calculations for Metabolomics: Focus Review. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. <i>In silico</i> Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive … [ouci.dntb.gov.ua]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ukm.my [ukm.my]

- 21. Targeting Mtor With Natural Metabolites to Manage Cancer Pathogenesis: Molecular Docking and Physiochemical Analysis | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 22. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Analysis of 5-Methoxy-4-methylbenzimidazole for Drug Discovery Applications

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. 5-Methoxy-4-methylbenzimidazole, a specific derivative, presents a promising framework for the development of novel therapeutics. This technical guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of this molecule using Density Functional Theory (DFT). It is designed for researchers, scientists, and drug development professionals, offering a narrative that blends theoretical foundations with practical, field-proven insights. We will explore geometry optimization, vibrational analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping. The causality behind methodological choices is explained to provide a self-validating system for computational inquiry, empowering researchers to predict molecular properties and guide rational drug design.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are classified as "privileged structures" in medicinal chemistry.[1] This is due to their remarkable ability to bind to a wide array of biological targets, exhibiting diverse pharmacological activities including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[2] The specific substitutions on the benzimidazole ring, such as the methoxy and methyl groups in this compound, play a crucial role in modulating its physicochemical properties and biological activity.[3][4]

To rationally design more potent and selective drug candidates based on this scaffold, it is imperative to understand the molecule at its most fundamental level: its electronic structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery for this purpose.[5] DFT provides a computationally efficient yet highly accurate method to investigate molecular geometry, reactivity, and intermolecular interaction sites, thereby bridging the gap between molecular structure and biological function.[4][6]

Foundational Concepts: The 'Why' Behind the Method

A robust computational study is built upon a sound theoretical framework. The choices of method and basis set are not arbitrary; they are a deliberate balance between desired accuracy and available computational resources.

-

Density Functional Theory (DFT): At its core, DFT is a quantum mechanical method that calculates the electronic properties of a molecule based on its electron density, rather than the complex multi-electron wavefunction.[3] This approach significantly reduces computational cost without a major sacrifice in accuracy, making it ideal for the study of drug-sized molecules.

-

The B3LYP Functional: Within DFT, the exchange-correlation functional is a critical component that approximates the quantum mechanical interactions between electrons. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals.[6][7] It provides excellent results for a broad range of chemical systems, including organic heterocyclic compounds, making it a trustworthy choice for studying benzimidazole derivatives.[3][5]

-

The 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust and frequently used choice.[3][4]

-